Acetophenone, 2'-(trimethylsiloxy)-
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Overview
Description
1-{2-[(Trimethylsilyl)oxy]phenyl}ethan-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring and an ethanone moiety. This compound is notable for its unique structural features, which include the trimethylsilyl group that imparts specific chemical properties, such as increased volatility and chemical inertness .
Preparation Methods
The synthesis of 1-{2-[(Trimethylsilyl)oxy]phenyl}ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product through the substitution of the hydroxyl group with a trimethylsilyl group .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-{2-[(Trimethylsilyl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
1-{2-[(Trimethylsilyl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Medicine: Research into potential pharmaceutical applications may involve this compound as an intermediate in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 1-{2-[(Trimethylsilyl)oxy]phenyl}ethan-1-one involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate specific chemical transformations. In biological systems, the compound may interact with enzymes that recognize silyl ethers, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 1-{2-[(Trimethylsilyl)oxy]phenyl}ethan-1-one include:
1-{2-[(Trimethylsilyl)oxy]phenyl}propan-1-one: This compound has an additional methylene group in the alkyl chain, which can affect its reactivity and physical properties.
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester: This compound features a propenoic acid moiety, which introduces different chemical reactivity compared to the ethanone moiety.
The uniqueness of 1-{2-[(Trimethylsilyl)oxy]phenyl}ethan-1-one lies in its specific combination of the trimethylsilyl group and the ethanone moiety, which imparts distinct chemical properties and reactivity patterns .
Properties
CAS No. |
33342-85-7 |
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Molecular Formula |
C11H16O2Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-(2-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C11H16O2Si/c1-9(12)10-7-5-6-8-11(10)13-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
DHCZGBSYSLOTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1O[Si](C)(C)C |
Origin of Product |
United States |
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